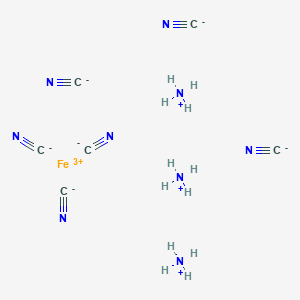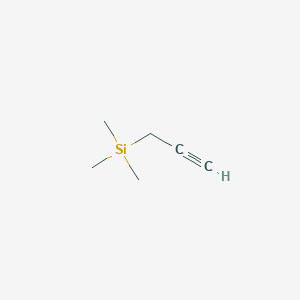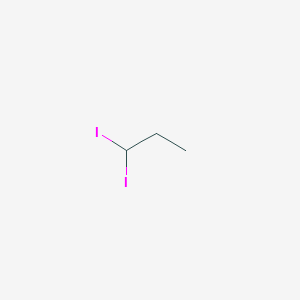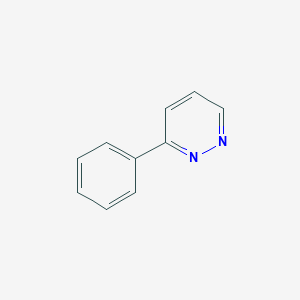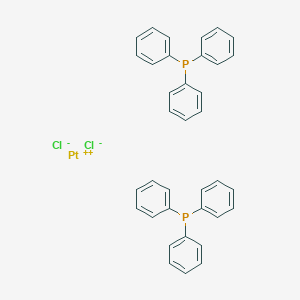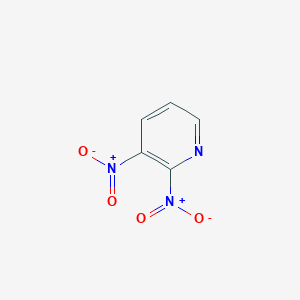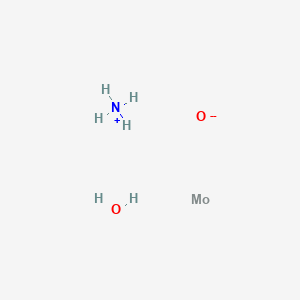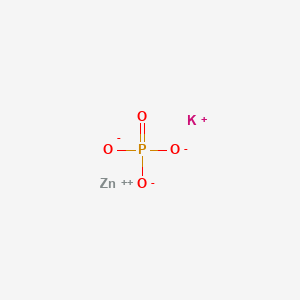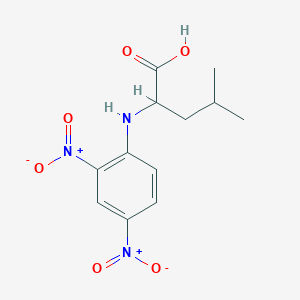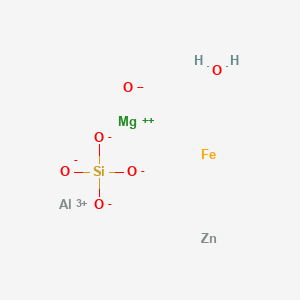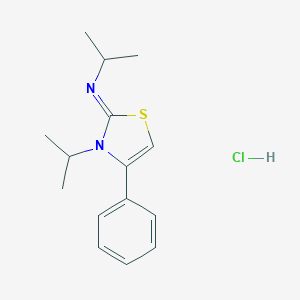
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, also known as IPTG, is a chemical compound widely used in molecular biology research. IPTG is a synthetic inducer of the lac operon, which is a group of genes responsible for the metabolism of lactose in E. coli bacteria. IPTG is a colorless, crystalline powder that is soluble in water and has a molecular weight of 251.75 g/mol.
Mecanismo De Acción
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride works by binding to the lac repressor protein, which normally binds to the lac operator sequence in the DNA and prevents transcription of the lac operon genes. When 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride binds to the lac repressor, it causes a conformational change in the protein, which releases its grip on the DNA. This allows RNA polymerase to bind to the promoter region of the lac operon and initiate transcription of the genes.
Efectos Bioquímicos Y Fisiológicos
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a non-toxic compound that does not have any significant biochemical or physiological effects on cells. It is metabolized by the cell and excreted in the urine without causing any harm to the organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer is its ability to control the level of gene expression in a system. By varying the concentration of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, researchers can fine-tune the expression of the target gene to achieve the desired level of protein production. Another advantage is that 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a small molecule that can easily penetrate cell membranes, making it an effective inducer for both prokaryotic and eukaryotic cells.
One limitation of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is that it can be expensive, especially for large-scale experiments. Another limitation is that some cells may have a leaky lac operon, which means that the genes may be expressed even in the absence of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. This can complicate the interpretation of experimental results.
Direcciones Futuras
1. Development of new inducers with improved properties, such as lower cost, higher potency, and greater selectivity.
2. Investigation of the molecular mechanisms underlying the induction of gene expression by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers.
3. Application of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in novel gene expression systems, such as CRISPR-based gene editing and optogenetics.
4. Exploration of the use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in the production of therapeutic proteins and other biologics.
5. Development of new methods for the delivery of inducers to cells, such as nanoparticle-mediated delivery or microfluidic devices.
In conclusion, 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a versatile and widely used chemical compound in molecular biology research. Its ability to induce gene expression in a controlled manner has made it an essential tool for the production of recombinant proteins and the study of gene regulation. Further research is needed to explore the full potential of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in various applications.
Métodos De Síntesis
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is synthesized by the reaction of isopropylamine, phenyl isothiocyanate, and 2-bromoacetophenone. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is widely used in molecular biology research as an inducer of gene expression. The lac operon is a well-known example of a gene regulatory system that is induced by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is also used in the production of recombinant proteins in bacterial expression systems. The use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer allows for the controlled expression of the target protein, which can then be purified and used for various applications.
Propiedades
Número CAS |
14122-48-6 |
|---|---|
Nombre del producto |
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride |
Fórmula molecular |
C15H21ClN2S |
Peso molecular |
296.9 g/mol |
Nombre IUPAC |
4-phenyl-N,3-di(propan-2-yl)-1,3-thiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-11(2)16-15-17(12(3)4)14(10-18-15)13-8-6-5-7-9-13;/h5-12H,1-4H3;1H |
Clave InChI |
ONRQOYZNGAWBQM-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=CS1)C2=CC=CC=C2)C(C)C.Cl |
SMILES canónico |
CC(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)C(C)C.[Cl-] |
Sinónimos |
Thiazolium,3-isopropyl-2-(isopropylamino)-4-phenyl,chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



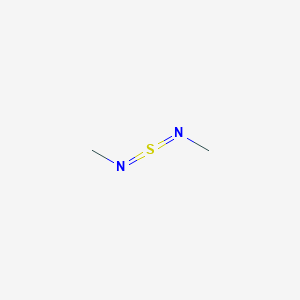
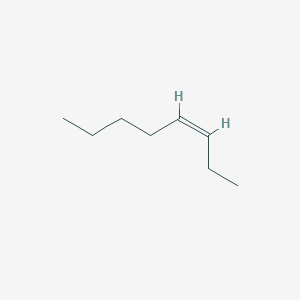

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
